1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine
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Overview
Description
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis Approach
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine and its derivatives have been synthesized using environmentally friendly methods. An effective approach reported by Zhong et al. (2020) involves the reduction of N-substituted-2-nitroanilines with thiourea dioxide in the presence of sodium hydroxide, yielding N-substituted-benzene-1,2-diamines with high yield and environmental safety.
Synthesis of Polyimides
A significant application of these compounds is in the synthesis of soluble and thermally stable polyimides. The study by Ghaemy and Alizadeh (2009) showcases the synthesis of novel unsymmetrical diamine monomers, leading to polyimides with excellent solubility and high thermal stability, useful in various industrial applications.
Copper Complexes Synthesis
This compound derivatives have been used in synthesizing copper complexes. Dehghanpour et al. (2009) detailed the synthesis and characterization of copper(I) complexes with such diamines, highlighting their potential in coordination chemistry.
Fluorescence Chemosensors
These compounds have been employed in the development of fluorescence-quenching chemosensors. The work by Pawar et al. (2015) demonstrates the use of benzene-1,2-diamine structures in creating sensitive and selective chemosensors for detecting metal ions.
Vibrational and Conformational Analysis
The molecular structure and vibrational behavior of these compounds have been explored. Subashchandrabose et al. (2013) performed a comprehensive study on the vibrational and conformational aspects of N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine, providing insights into their molecular behavior.
Electrochemical Synthesis
Electrochemical methods have been applied for the synthesis of derivatives of this compound. Sharafi-kolkeshvandi et al. (2016) reported a mild and regioselective synthesis technique using anodic oxidation, offering a less toxic and efficient method for obtaining these compounds.
Corrosion Inhibition
These diamines have potential as corrosion inhibitors. Singh and Quraishi (2016) explored their use as inhibitors for mild steel, demonstrating significant corrosion inhibition efficiency, which is vital for industrial applications.
Safety and Hazards
Handling “1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine” requires precautions. It is advised to keep the compound away from heat, sparks, open flames, hot surfaces, and to not smoke while handling it. It should not be sprayed on an open flame or other ignition source. It should be kept/stored away from clothing/combustible materials .
Mechanism of Action
Target of Action
It is known to be a reagent in the synthesis of clofazimine analogs, which are used as antileishmanials and antiplasmodials .
Mode of Action
It is known that aromatic diamines like this compound can undergo reactions with ketones and aldehydes to give rise to various valuable products .
Biochemical Pathways
The compound is involved in the synthesis of benzimidazoles, a class of heterocyclic aromatic organic compounds . This synthesis involves an acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols . The resulting benzimidazoles have various applications, including the production of certain herbicides .
Result of Action
It is known to be a reagent in the synthesis of clofazimine analogs, which have antileishmanial and antiplasmodial activities . This suggests that the compound may indirectly contribute to the inhibition of these pathogens.
Properties
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXXSABNSYGLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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